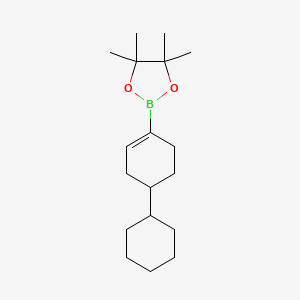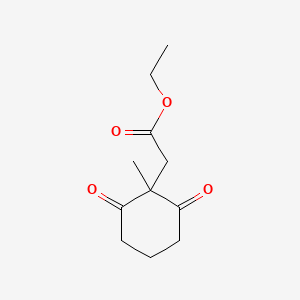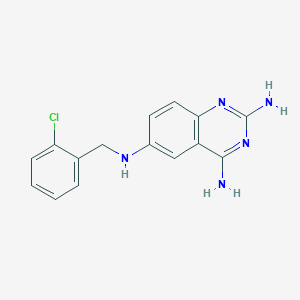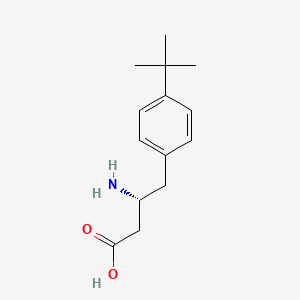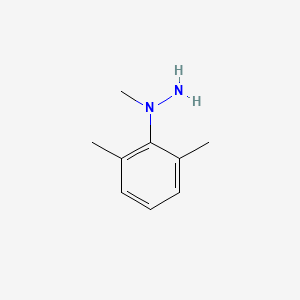
1-(2,6-Dimethylphenyl)-1-methylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-1-methylhydrazine is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2,6-dimethylphenyl group and the other by a methyl group
Méthodes De Préparation
The synthesis of 1-(2,6-Dimethylphenyl)-1-methylhydrazine can be achieved through several routes. One common method involves the reaction of 2,6-dimethylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(2,6-Dimethylphenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include nitroso derivatives, amines, and substituted hydrazines.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines, which are valuable intermediates in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethylphenyl)-1-methylhydrazine can be compared with other similar compounds, such as:
2,6-Dimethylphenylhydrazine: Lacks the methyl group on the hydrazine moiety, leading to different reactivity and applications.
1-Methylhydrazine: Lacks the 2,6-dimethylphenyl group, resulting in different chemical properties and uses.
1-(2,6-Dimethylphenyl)-2-methylhydrazine: Has an additional methyl group, which can affect its steric and electronic properties.
Propriétés
Numéro CAS |
6304-61-6 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-4-6-8(2)9(7)11(3)10/h4-6H,10H2,1-3H3 |
Clé InChI |
TVTRKBVQUIZTND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


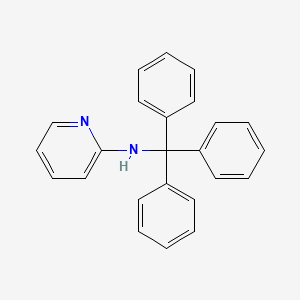

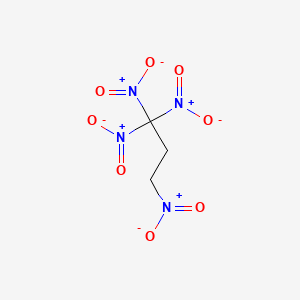

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)



